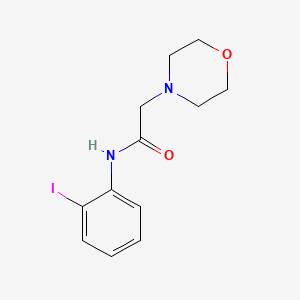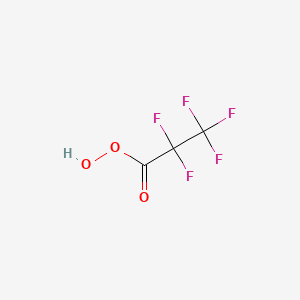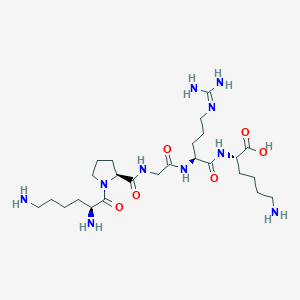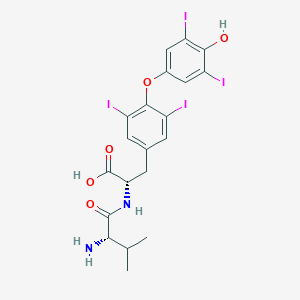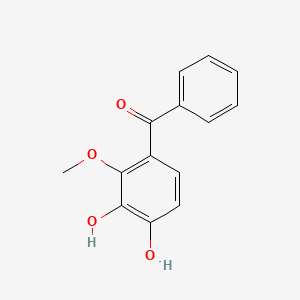
Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl-, also known as 3,4-dihydroxy-2-methoxybenzophenone, is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. This particular compound is notable for its hydroxyl and methoxy substituents on the benzene ring, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl- typically involves the condensation of 3,4-dihydroxy-2-methoxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst: Pyridine or triethylamine
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted benzophenones.
Scientific Research Applications
Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of UV-absorbing agents and photostabilizers for polymers and coatings.
Mechanism of Action
The mechanism of action of Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl- involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can inhibit enzymes like tyrosinase, which is involved in melanin synthesis, making it useful in cosmetic applications.
Signal Transduction: The compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (2,4-dihydroxyphenyl)phenyl-
- Methanone, (4-methoxyphenyl)phenyl-
- Methanone, bis(2-hydroxy-4-methoxyphenyl)-
Uniqueness
Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl- is unique due to the specific arrangement of hydroxyl and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
177703-29-6 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(3,4-dihydroxy-2-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H12O4/c1-18-14-10(7-8-11(15)13(14)17)12(16)9-5-3-2-4-6-9/h2-8,15,17H,1H3 |
InChI Key |
GZENKJQOADZBBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


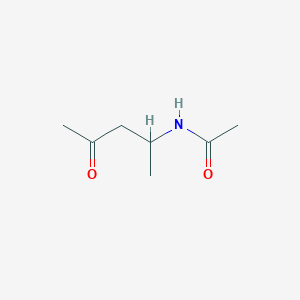
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)

![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)

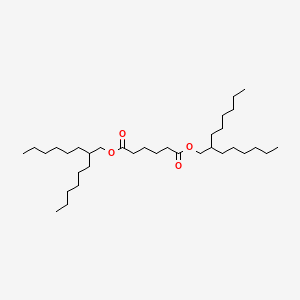
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
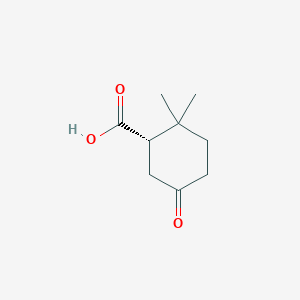
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)
